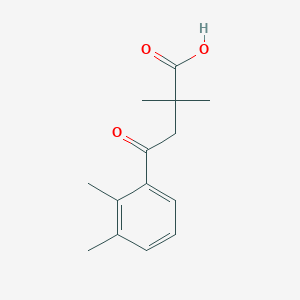

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

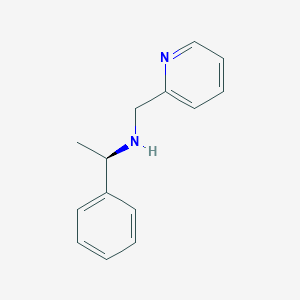

The compound “2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a phenyl group (a benzene ring) which is a common functional group in organic chemistry .

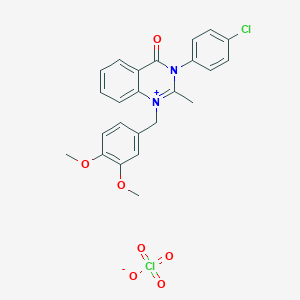

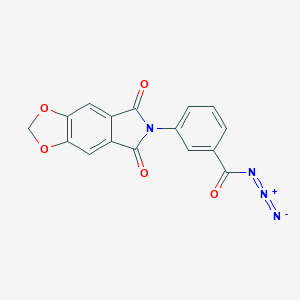

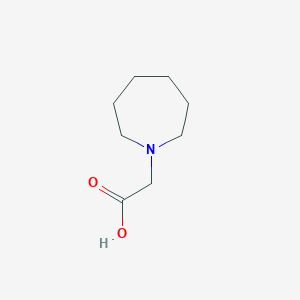

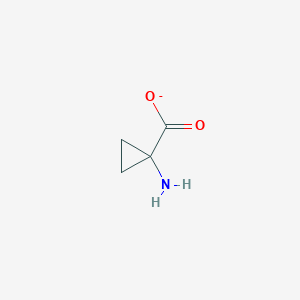

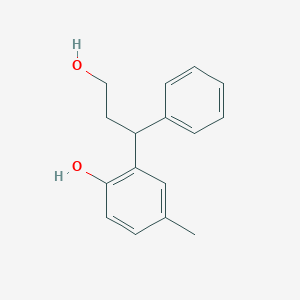

Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic acid group (-COOH), a phenyl group (C6H5-), and several methyl groups (-CH3). The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols or aldehydes. The phenyl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with carboxylic acids like mefenamic acid and 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been scrutinized for their antituberculosis activity. The diversity in structure of the organotin moiety offers a range of biological activities, influenced by the ligand environment, organic groups attached to tin, and the overall compound structure. Triorganotin(IV) complexes are noted for superior antituberculosis activity, attributed to the reduced toxicity associated with the order of organotin compounds (tri > di > mono-organotins) (Iqbal, Ali, & Shahzadi, 2015).

Herbicide Toxicity and Environmental Impact

Research on herbicides, particularly 2,4-D, underscores the environmental and toxicological concerns associated with widespread use. Studies highlight the potential for these compounds to enter natural environments and water sources, posing risks to non-target organisms. The eco-toxicological effects, including the potential lethal impact on various species and concerns about human exposure, underscore the need for mitigation strategies and further exploration of environmental impacts (Islam et al., 2017).

Catalytic Synthesis of Oxygenated Fuels

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), compounds that are structurally related or relevant to the research context of 2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid, demonstrates the potential for developing oxygenated fuels. These fuels offer advantages in diesel engines, reducing hazardous exhaust emissions and soot formation. Research focuses on developing more efficient catalysts and processes to produce OME with specific chain lengths, highlighting the ongoing efforts to simplify production processes for environmental and efficiency gains (Baranowski, Bahmanpour, & Kröcher, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-(2,3-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-6-5-7-11(10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACBPOJILMGDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645499 |

Source

|

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2,3-dimethylphenyl)-4-oxobutyric acid | |

CAS RN |

146645-55-8 |

Source

|

| Record name | 4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

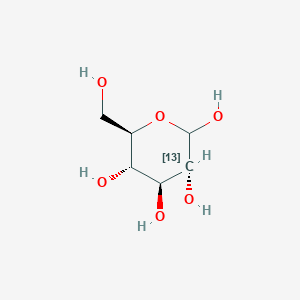

![D-[4-13C]Glucose](/img/structure/B118824.png)